molecular formula C46H78N2O35 B3335276 Monofucosyl-para-lacto-N-hexaose IV CAS No. 115236-58-3

Monofucosyl-para-lacto-N-hexaose IV

Cat. No.: B3335276
CAS No.: 115236-58-3
M. Wt: 1219.1 g/mol
InChI Key: AXMANVATPOJSHN-YPTQHEKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monofucosyl-para-lacto-N-hexaose IV is a fucosylated, non-sialylated human milk oligosaccharide. It is a neutral heptasaccharide present in human milk and is known for its role in infant nutrition and development. The compound is characterized by a Galβ1-4GlcNAc core structure, with a fucose residue attached to the GlcNAc unit .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Monofucosyl-para-lacto-N-hexaose IV involves multiple glycosylation steps to assemble the oligosaccharide chain. The process typically starts with the preparation of monosaccharide building blocks, followed by their sequential coupling using glycosyl donors and acceptors. Protecting groups are used to control the regioselectivity and stereoselectivity of the glycosylation reactions. The final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in enzymatic synthesis and microbial fermentation have shown potential for scalable production. Enzymatic methods involve the use of glycosyltransferases to catalyze the formation of glycosidic bonds, while microbial fermentation leverages genetically engineered microorganisms to produce the oligosaccharide .

Chemical Reactions Analysis

Types of Reactions

Monofucosyl-para-lacto-N-hexaose IV can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fucosylation pattern, which imparts distinct biological activities. The presence of the fucose residue enhances its prebiotic properties and its ability to modulate the immune system .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H78N2O35/c1-11-23(60)29(66)31(68)43(72-11)81-38-22(48-13(3)57)42(83-39-27(64)18(8-53)75-45(33(39)70)78-35(15(59)5-50)24(61)14(58)4-49)77-20(10-55)36(38)79-46-34(71)40(28(65)19(9-54)76-46)82-41-21(47-12(2)56)37(26(63)17(7-52)73-41)80-44-32(69)30(67)25(62)16(6-51)74-44/h4,11,14-46,50-55,58-71H,5-10H2,1-3H3,(H,47,56)(H,48,57)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26+,27-,28-,29+,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMANVATPOJSHN-YPTQHEKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)CO)OC6C(C(OC(C6O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)NC(=O)C)O)CO)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)NC(=O)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H78N2O35
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1219.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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